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molecular formula C12H19N2O4P B8432615 N-(2-diethoxyphosphoryl-ethyl)-3-pyridinecarboxamide

N-(2-diethoxyphosphoryl-ethyl)-3-pyridinecarboxamide

Cat. No. B8432615
M. Wt: 286.26 g/mol
InChI Key: XYDIWKPCXNZGLP-UHFFFAOYSA-N
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Patent
US05691366

Procedure details

To a mixture of diethyl 2-aminoethylphosphonate (8.1 g), triethylamine (9.1 g) and dichloromethane (100 ml) at 5° C. was added nicotinic acid chloride hydrochloride (10.4 g) in small portions over a period of 15 minutes. After being stirred for additional 1.5 hours, the reaction mixture was washed with brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (10% methanol in chloroform) to give 11.2 g of N-(2-diethoxyphosphorylethyl)-3-pyridinecarboxamide as an oil.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
nicotinic acid chloride hydrochloride
Quantity
10.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7].C(N(CC)CC)C.Cl.[C:20](Cl)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[N:23][CH:22]=1>ClCCl>[CH2:9]([O:8][P:4]([CH2:3][CH2:2][NH:1][C:20]([C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)=[O:27])([O:5][CH2:6][CH3:7])=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
NCCP(OCC)(OCC)=O
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
nicotinic acid chloride hydrochloride
Quantity
10.4 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for additional 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (10% methanol in chloroform)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CCNC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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